molecular formula C12H12N2O3 B2952269 1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 21321-08-4

1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2952269
CAS RN: 21321-08-4
M. Wt: 232.239
InChI Key: FUQWEIFHTSHBFY-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are a class of compounds that have been widely studied in medicinal chemistry due to their broad spectrum of biological activities . They are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite diverse, depending on the specific substituents attached to the pyrimidine ring. The structure of “1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione” would include a pyrimidine ring with a phenoxyethyl group attached at the 1-position and two carbonyl groups at the 2 and 4 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione” would depend on its specific structure. Generally, pyrimidine derivatives exhibit a wide range of physical and chemical properties due to the diversity of their structures .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some pyrimidine derivatives have been found to inhibit certain enzymes, which can lead to their antitumor, antibacterial, or other biological activities .

Future Directions

The future directions for the study of “1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione” and other pyrimidine derivatives could involve further exploration of their biological activities and potential therapeutic applications. This could include the design and synthesis of new pyrimidine derivatives, as well as the investigation of their mechanisms of action .

properties

IUPAC Name

1-(2-phenoxyethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-6-7-14(12(16)13-11)8-9-17-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQWEIFHTSHBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione

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